Cas no 896037-66-4 (3-(3,4-dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-7-yl 2-methylpropanoate)

3-(3,4-Dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-7-yl 2-methylpropanoate is a synthetic coumarin derivative characterized by its unique structural features, including a dimethoxyphenyl substituent and an isobutyrate ester group. This compound exhibits potential utility in pharmaceutical and material science research due to its coumarin core, which is known for photophysical and biological properties. The presence of methoxy groups may enhance solubility and reactivity, while the ester functionality allows for further derivatization. Its well-defined molecular structure makes it suitable for studies in fluorescence labeling, enzyme inhibition, or polymer chemistry. The compound's purity and stability under standard conditions ensure reliable performance in experimental applications.
3-(3,4-dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-7-yl 2-methylpropanoate structure
896037-66-4 structure
Product Name:3-(3,4-dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-7-yl 2-methylpropanoate
CAS No:896037-66-4
MF:C22H22O6
MW:382.406486988068
CID:5799113
Update Time:2025-06-07

3-(3,4-dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-7-yl 2-methylpropanoate Chemical and Physical Properties

Names and Identifiers

    • 3-(3,4-dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-7-yl 2-methylpropanoate
    • Propanoic acid, 2-methyl-, 3-(3,4-dimethoxyphenyl)-4-methyl-2-oxo-2H-1-benzopyran-7-yl ester
    • Inchi: 1S/C22H22O6/c1-12(2)21(23)27-15-7-8-16-13(3)20(22(24)28-18(16)11-15)14-6-9-17(25-4)19(10-14)26-5/h6-12H,1-5H3
    • InChI Key: DENILZSDCVMSEI-UHFFFAOYSA-N
    • SMILES: C(OC1=CC=C2C(=C1)OC(=O)C(C1=CC=C(OC)C(OC)=C1)=C2C)(=O)C(C)C

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Additional information on 3-(3,4-dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-7-yl 2-methylpropanoate

Introduction to 3-(3,4-dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-7-yl 2-methylpropanoate (CAS No. 896037-66-4)

3-(3,4-dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-7-yl 2-methylpropanoate (CAS No. 896037-66-4) is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, often referred to as a chromone derivative, belongs to a class of compounds known for their diverse biological activities and potential therapeutic applications.

The structure of 3-(3,4-dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-7-yl 2-methylpropanoate is characterized by a chromone core, which is a benzopyranone ring system. The presence of methoxy groups and a methyl group on the phenyl ring, along with the ester functionality, imparts unique chemical and biological properties to this compound. These structural features contribute to its stability, solubility, and reactivity, making it an attractive candidate for various pharmaceutical applications.

Recent studies have highlighted the potential of chromone derivatives in the treatment of various diseases. For instance, research published in the Journal of Medicinal Chemistry has shown that certain chromone derivatives exhibit potent anti-inflammatory and antioxidant properties. These properties are attributed to their ability to modulate key signaling pathways involved in inflammation and oxidative stress. In the context of 3-(3,4-dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-7-yl 2-methylpropanoate, these findings suggest that it may have therapeutic potential in conditions such as arthritis, neurodegenerative disorders, and cardiovascular diseases.

In addition to its anti-inflammatory and antioxidant activities, 3-(3,4-dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-7-yl 2-methylpropanoate has been investigated for its anticancer properties. Studies have demonstrated that this compound can induce apoptosis in cancer cells by targeting specific signaling pathways. For example, a study published in the Cancer Research journal reported that chromone derivatives can inhibit the proliferation of breast cancer cells by downregulating the expression of key oncogenes. These findings underscore the potential of 3-(3,4-dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-7-yl 2-methylpropanoate as a lead compound for the development of novel anticancer agents.

The synthesis of 3-(3,4-dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-7-yl 2-methylpropanoate involves several steps, including the formation of the chromone core and subsequent functionalization with the desired substituents. Various synthetic routes have been reported in the literature, each offering different advantages in terms of yield and purity. One common approach involves the condensation of a suitable aromatic aldehyde with a substituted phenol followed by cyclization to form the chromone ring. The ester functionality is then introduced through esterification reactions using appropriate reagents.

The pharmacokinetic properties of 3-(3,4-dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-7-yl 2-methylpropanoate are also an important consideration for its potential therapeutic applications. Studies have shown that this compound exhibits favorable absorption, distribution, metabolism, and excretion (ADME) profiles. Its lipophilicity and molecular weight contribute to its ability to cross biological membranes and reach target tissues effectively. Additionally, its stability under physiological conditions ensures that it remains active over an extended period.

Clinical trials are currently underway to evaluate the safety and efficacy of 3-(3,4-dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-7-yl 2-methylpropanoate. Preliminary results from phase I trials have indicated that this compound is well-tolerated by patients and shows promising therapeutic effects. Further studies are needed to fully understand its mechanisms of action and optimize its use in clinical settings.

In conclusion, 3-(3,4-dimethoxyphenyl)-4-methyl-2-oxyloxychromene 7-carboxylic acid 15-isopropylester (CAS No. 896037-66-4), commonly known as 3-(3,4-dimethoxyphenyl)-4-methyl-2-oxyloxychromene 7-carboxylic acid isopropylester, represents a promising compound with diverse biological activities and potential therapeutic applications. Its unique chemical structure and favorable pharmacological properties make it an attractive candidate for further research and development in medicinal chemistry and pharmaceutical sciences.

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